Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate
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Overview
Description
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate is a chemical compound known for its unique structure and significant biological activities. It has been identified as a specific inhibitor of biofilm formation in certain bacterial species, making it a compound of interest in microbiology and medicinal chemistry .
Preparation Methods
The synthesis of Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate typically involves the condensation of 2-pyridinecarbaldehyde with methyl hydrazinecarbodithioate. This reaction is usually carried out in a solvent such as ethanol or 2-propanol, often in the presence of a base like triethylamine . The reaction conditions generally involve refluxing the mixture for several hours to ensure complete reaction .
Chemical Reactions Analysis
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate undergoes various chemical reactions, including complexation with metal ions. For instance, it forms a complex with copper(II), which has been characterized by various spectroscopic methods . The compound also participates in substitution reactions, where the pyridyl ring can be replaced with other aromatic groups . Common reagents used in these reactions include metal salts and organic solvents.
Scientific Research Applications
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate involves the inhibition of the PelA enzyme, which is crucial for biofilm formation in certain bacteria. The compound acts as a noncompetitive inhibitor, binding to the enzyme and preventing its activity without directly competing with the substrate . This inhibition disrupts the biofilm formation process, making it a valuable tool in combating bacterial infections.
Comparison with Similar Compounds
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate is unique due to its specific inhibition of Pel-dependent biofilm formation. Similar compounds include:
Phenyl derivative of this compound: This compound also inhibits biofilm formation but is less cytotoxic.
3-methylbenzyl 2-(6-methylpyridin-2-ylmethylene)hydrazine carbodithioate: Another Schiff base derivative with similar coordination chemistry properties.
These compounds share structural similarities but differ in their biological activities and toxicity profiles.
Properties
CAS No. |
25976-53-8 |
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Molecular Formula |
C8H9N3S2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
methyl N-[(E)-pyridin-2-ylmethylideneamino]carbamodithioate |
InChI |
InChI=1S/C8H9N3S2/c1-13-8(12)11-10-6-7-4-2-3-5-9-7/h2-6H,1H3,(H,11,12)/b10-6+ |
InChI Key |
YLAWGUKUAFQSDH-UXBLZVDNSA-N |
Isomeric SMILES |
CSC(=S)N/N=C/C1=CC=CC=N1 |
Canonical SMILES |
CSC(=S)NN=CC1=CC=CC=N1 |
Origin of Product |
United States |
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